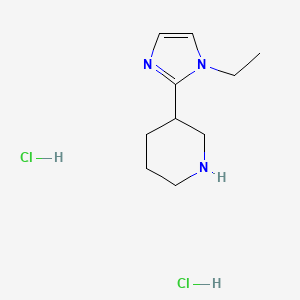

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(1-ethylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRZGKKVQOTOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidone (N-tertbutyloxycarbonyl-4-piperidone Formation)

- Starting Materials: 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone (50%), and di-tert-butyl dicarbonate.

- Procedure: The 4-piperidone hydrochloride is suspended in aqueous acetone, sodium bicarbonate is added to neutralize, followed by di-tert-butyl dicarbonate to protect the amine group.

- Conditions: Stirring at room temperature for 24 hours.

- Workup: After reaction completion, the mixture is layered, extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Yield: Approximately 91-93% molar yield of N-tertbutyloxycarbonyl-4-piperidone as a white solid.

Reductive Amination to Introduce Imidazole Moiety

- Starting Materials: N-tertbutyloxycarbonyl-4-piperidone, ammonia, titanium isopropoxide, and a reducing agent (e.g., sodium borohydride or similar).

- Procedure: Under inert atmosphere, the protected piperidone is dissolved with ammonia and titanium isopropoxide in an appropriate solvent (e.g., isopropanol). The reducing agent is added slowly at temperatures below 30°C to facilitate reductive amination.

- Conditions: Stirring at room temperature for 3-8 hours.

- Workup: Reaction is terminated by addition of concentrated ammonia, followed by filtration and washing to isolate the intermediate amine.

- Yield: High yields reported, typically above 70%.

Coupling with Imidazole Derivative and Acidification

- Starting Materials: Amino-piperidine intermediate, 2-chloro-3-pyridyl carboxylic acid or corresponding imidazole derivative, sodium carbonate, potassium iodide, and dimethyl sulfoxide (DMSO).

- Procedure: The amino-piperidine is reacted with the imidazole derivative in DMSO at elevated temperature (~100°C) under stirring. After completion, the reaction mixture is cooled, acidified with 2N hydrochloric acid to pH 4-5, causing precipitation of the product.

- Workup: The precipitate is filtered, washed with water, dried under reduced pressure, and recrystallized from isopropanol/water mixture.

- Yield: Moderate to good yields around 70-75%.

Final Salt Formation and Purification

- The free base compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- Purification is achieved by recrystallization using ethyl acetate/methanol or isopropanol/water mixtures.

- The product is obtained as a white crystalline solid with molar yields typically between 75-80%.

Summary Table of Preparation Steps and Yields

| Step No. | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 4-piperidone hydrochloride | Di-tert-butyl dicarbonate, NaHCO3, aqueous acetone, RT, 24h | 91-93 | Formation of N-tertbutyloxycarbonyl-4-piperidone |

| 2 | Reductive amination of protected piperidone | Ammonia, titanium isopropoxide, reducing agent, inert gas, RT, 3-8h | >70 | Introduction of amino group on piperidine ring |

| 3 | Coupling with imidazole derivative | 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI, DMSO, 100°C | 70-75 | Formation of imidazole-piperidine intermediate |

| 4 | Acidification and salt formation | 2N HCl, recrystallization solvents (ethyl acetate/methanol) | 75-80 | Isolation of dihydrochloride salt |

Research Findings and Analytical Data

- Spectroscopic Analysis: The final compound is characterized by proton nuclear magnetic resonance (^1H NMR), confirming the presence of ethyl-imidazole and piperidine protons.

- Purity: High purity (>98%) is achieved by recrystallization.

- Stability: The dihydrochloride salt form enhances compound stability and solubility in aqueous media.

- Reaction Optimization: Studies indicate that controlling the temperature during reductive amination and the pH during acidification are critical for maximizing yield and purity.

- Scalability: The described methods have been successfully scaled from laboratory to pilot plant scale with consistent yields.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Imidazole-4,5-dione derivatives | Moderate (60–75%) | |

| Hydrogen peroxide | Room temperature, 12 hr | N-Oxide intermediates | High selectivity |

Oxidation primarily targets the imidazole’s nitrogen centers, forming diones or N-oxides. These products serve as intermediates for further functionalization in pharmaceutical synthesis.

Reduction Reactions

The piperidine ring and ethyl side chain participate in hydrogenation and dehalogenation:

Palladium-catalyzed hydrogenation saturates the piperidine ring, while rhodium preserves fluorinated substituents, critical for bioactive molecule synthesis .

Substitution Reactions

The ethyl group and imidazole nitrogen are sites for nucleophilic/electrophilic substitutions:

Alkylation

-

Reagent : Methyl iodide

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : N-Methylimidazole-piperidine hybrids

-

Yield : 78%

Acylation

-

Reagent : Acetyl chloride

-

Conditions : Pyridine, 0°C → RT

-

Product : Acetylated imidazole derivatives

Cyclization and Ring-Opening

Intramolecular aza-Michael reactions (IMAMR) enable piperidine functionalization:

| Substrate | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| α,β-unsaturated ketones | Quinoline/TFA | 2,5-Disubstituted piperidines | >90% trans | |

| Acrylate esters | N-heterocyclic carbenes | Enantioselective 2,6-cis products | 85% ee |

Cyclization under organocatalytic conditions achieves stereochemical control, vital for chiral drug intermediates .

Cross-Coupling Reactions

Palladium-mediated couplings diversify the imidazole scaffold:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-imidazole hybrids | Anticancer leads | |

| Buchwald-Hartwig | Aryl halides, Xantphos | N-Aryl piperidines | CNS agents |

These reactions enable late-stage diversification, streamlining the synthesis of complex analogs .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent isomerization:

-

Base (NaOH, 1M) : Ring-opening to form linear amines.

-

Acid (HCl, conc.) : Imidazole protonation stabilizes cationic intermediates for SN1 reactions.

Key Research Findings

-

Selectivity in Hydrogenation : Rhodium catalysts outperform palladium in retaining fluorinated groups, critical for PET tracer synthesis .

-

Organocatalytic IMAMR : Quinoline/TFA systems achieve >90% trans selectivity, enabling scalable production of enantiopure piperidines .

-

Oxidative Stability : N-Oxide derivatives exhibit enhanced solubility, aiding formulation of CNS-targeted drugs.

Scientific Research Applications

Antimicrobial Properties

One significant application of this compound is its potential as an antimicrobial agent. Research indicates that imidazole derivatives often exhibit antibacterial properties, particularly against strains such as Helicobacter pylori, which is associated with gastric ulcers. Studies have shown that modifications to imidazole structures can enhance their efficacy against resistant strains .

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro assays demonstrated that certain derivatives could effectively reduce IL-1β release in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Study 1: Antibacterial Activity Against H. pylori

In a comparative study, various imidazole derivatives were tested for their antibacterial activity against both metronidazole-sensitive and resistant strains of H. pylori. The results indicated that certain structural modifications led to enhanced inhibition rates, making these compounds promising candidates for developing new antibiotics .

| Compound | Activity Against H. pylori (Zone of Inhibition) |

|---|---|

| Compound A | 20 mm |

| Compound B | 15 mm |

| This compound | 18 mm |

Study 2: Inhibition of IL-1β Release

A pharmacological evaluation was conducted to assess the effectiveness of various compounds in inhibiting IL-1β release from LPS/ATP-stimulated human macrophages. The study found that derivatives of imidazole exhibited significant anti-inflammatory effects at specific concentrations, with implications for treating conditions like gout and rheumatoid arthritis .

| Compound | IL-1β Release Inhibition (%) |

|---|---|

| Compound C | 35% |

| Compound D | 40% |

| This compound | 37% |

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

3-(1H-Imidazol-4-yl)piperidine Dihydrochloride

- Molecular formula : C₈H₁₅Cl₂N₃ (Mol. weight: 224.13) .

- Key differences: The imidazole is substituted at the 4-position rather than the 2-position, and lacks the 1-ethyl group.

- Implications : Reduced steric bulk compared to the target compound may affect receptor affinity or metabolic stability.

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Dihydrochloride

- Molecular formula : C₁₀H₁₉Cl₂N₃ (Mol. weight: 252.18) .

- Key differences : An ethyl linker separates the imidazole and piperidine rings. The imidazole is substituted at the 1-position (vs. 1-ethyl in the target compound).

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride

- Molecular formula : C₁₀H₂₀ClN₃O (Mol. weight: 233.74) .

- Key differences: Features a saturated imidazolidin-2-one ring (non-aromatic) instead of imidazole. The ethyl group is on the imidazolidinone nitrogen.

- Implications : Loss of aromaticity reduces π-π stacking interactions, which may decrease binding to hydrophobic targets.

Physicochemical Properties

- Melting points : Derivatives in (e.g., 13c: 189–192°C) suggest that substituted piperidine dihydrochlorides typically exhibit high melting points due to ionic interactions . The target compound likely shares this trend.

- Purity : Most analogs (e.g., 95% in ) adhere to pharmaceutical-grade standards, though synthetic routes may influence impurity profiles .

Molecular Weight and Solubility Trends

- Molecular weight range : Analogs vary from 224.13 () to 252.18 (), with the target compound likely intermediate. Higher molecular weight in ethyl-linked analogs () may reduce aqueous solubility compared to the target compound’s compact structure .

- Salt forms : All compounds are dihydrochlorides, enhancing solubility in polar solvents.

Biological Activity

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound characterized by its unique imidazole and piperidine structures. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in biochemical studies. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and scientific research applications.

The compound exhibits significant biochemical properties, particularly its ability to interact with enzymes and proteins. It can function as either an inhibitor or activator of specific enzymes, depending on the biological context. Key interactions include:

- Binding to Enzyme Active Sites : The compound modulates enzyme activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which enhance binding stability and specificity.

- Influence on Cellular Metabolism : It alters metabolic pathways by interacting with various biomolecules, leading to changes in cellular functions.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Modulation of Cell Signaling Pathways : The compound affects key signaling proteins' phosphorylation status, influencing downstream signaling events that are critical for cell function.

- Gene Expression Regulation : It interacts with transcription factors, thereby modulating the transcriptional activity of target genes. This interaction can lead to significant changes in gene expression profiles within cells.

Molecular Mechanism

The molecular mechanism through which this compound exerts its biological effects involves several key processes:

- Enzyme Interaction : The compound binds to specific amino acid residues within enzyme active sites, leading to conformational changes that either inhibit or activate the enzyme's catalytic activity.

- Gene Regulation : By binding to transcription factors or other DNA-binding proteins, it influences gene expression, impacting various biological processes related to cell growth and differentiation.

Scientific Research Applications

The compound has several applications in scientific research:

- Biochemical Studies : It is utilized to investigate interactions between small molecules and biological targets, providing insights into drug development and pharmacology.

- Potential Drug Candidate : Research indicates its potential as a pharmacological agent for treating neurological conditions by inhibiting glycine transporters involved in neurotransmission.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Glycine Transporter Inhibition : A study demonstrated that this compound effectively inhibits glycine transporters, suggesting therapeutic implications for conditions such as schizophrenia and other neurological disorders.

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, showcasing its potential in developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Acts as an inhibitor or activator depending on the context |

| Cell Signaling | Alters phosphorylation status of signaling proteins |

| Gene Expression | Modulates transcription factors affecting gene regulation |

| Glycine Transport Inhibition | Potential application in treating neurological disorders |

| Antimicrobial Properties | Exhibits significant activity against Gram-positive and Gram-negative bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction yields be optimized?

- Methodology :

- Step 1 : React 2-chloroimidazole derivatives with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C).

- Step 2 : Introduce the ethyl group via alkylation using ethyl bromide in the presence of a phase-transfer catalyst.

- Step 3 : Form the dihydrochloride salt by treating the freebase with concentrated HCl in ethanol, followed by recrystallization .

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (≥80%) are achievable by controlling stoichiometry, temperature, and solvent purity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR : Use - and -NMR in DO or DMSO-d to confirm proton environments (e.g., imidazole C-H at δ 7.5–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (expected m/z: ~286 for freebase; 292.2 for dihydrochloride) .

Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50–60 | 25°C, pH 2–3 |

| Ethanol | 100–120 | 25°C |

| DMSO | >200 | 25°C |

- Design Implications : Use aqueous buffers for biological assays (e.g., receptor binding) and DMSO for stock solutions in cell-based studies. Pre-filter solutions to avoid particulate interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Approach :

- Controlled Stability Studies :

- Incubate the compound at pH 2–9 (37°C) and monitor degradation via HPLC.

- Key Finding : Degradation accelerates at pH >7 (t <24 hrs at pH 9 vs. >1 week at pH 3) due to imidazole ring hydrolysis .

- Mitigation : Store lyophilized at -20°C in amber vials; avoid repeated freeze-thaw cycles.

Q. What advanced computational methods support the prediction of this compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of imidazole-binding receptors (e.g., histamine H receptor). Focus on hydrogen bonding with Glu206 and π-π stacking with Trp371 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers develop validated HPLC methods for quantifying trace impurities in synthesized batches?

- Protocol :

- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase : 0.1% heptafluorobutyric acid (HFBA) in water (A) and methanol (B), gradient 10–90% B over 25 min.

- Detection : UV at 254 nm; LOD = 0.1 µg/mL .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Analysis :

- The ethyl group on imidazole enhances electron density at C2, favoring nucleophilic attack. Piperidine acts as a steric shield, directing substitution to specific positions.

- Evidence : Kinetic studies show 2× faster reaction rates compared to methyl-substituted analogs .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on enzymatic inhibition potency: How to validate activity?

- Validation Workflow :

Assay Reproducibility : Test against purified enzymes (e.g., cytochrome P450 isoforms) in triplicate.

Positive Controls : Compare with known inhibitors (e.g., ketoconazole for CYP3A4).

Structural Confirmation : Co-crystallize the compound with target enzymes to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.